molecular formula C21H21BiO3 B1585852 Tris(2-methoxyphenyl)bismuthine CAS No. 83724-41-8

Tris(2-methoxyphenyl)bismuthine

Cat. No.: B1585852
CAS No.: 83724-41-8
M. Wt: 530.4 g/mol
InChI Key: VFWRGMGLLNCHIA-UHFFFAOYSA-N
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Description

Tris(2-methoxyphenyl)bismuthine is an organobismuth compound with the chemical formula (CH₃OC₆H₄)₃Bi. It is a white crystalline solid known for its unique structural and electronic properties.

Biochemical Analysis

Biochemical Properties

Tris(2-methoxyphenyl)bismuthine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through coordination bonds with the bismuth center, which can alter the enzyme’s activity and stability. Additionally, this compound can bind to thiol groups in proteins, leading to potential modifications in protein function and structure .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis. This compound can induce the expression of genes related to antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative damage. Moreover, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to DNA and RNA, potentially interfering with transcription and translation processes. Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can result in conformational changes that either enhance or inhibit the enzyme’s catalytic activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but can degrade under extreme pH or temperature variations. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating potential cumulative effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance antioxidant defenses and improve cellular function. At high doses, this compound can exhibit toxic effects, including oxidative stress, inflammation, and apoptosis. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as glutathione peroxidase and glutathione reductase, which are crucial for maintaining cellular redox balance. By modulating the activity of these enzymes, this compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution throughout the body. Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it may exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. This localization is often mediated by targeting signals or post-translational modifications that direct this compound to specific organelles. The compound’s activity can be influenced by its subcellular localization, as it may interact with different biomolecules in distinct cellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(2-methoxyphenyl)bismuthine can be synthesized through the reaction of bismuth trichloride (BiCl₃) with 2-methoxyphenylmagnesium bromide (CH₃OC₆H₄MgBr) in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tris(2-methoxyphenyl)bismuthine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tris(2-methoxyphenyl)bismuthine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-bismuth bonds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.

    Industry: Utilized in the development of advanced materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    Triphenylbismuth: Another organobismuth compound with phenyl groups instead of methoxyphenyl groups.

    Tris(4-methoxyphenyl)bismuthine: Similar structure but with methoxy groups at the para position.

    Tris(2,4,6-trimethoxyphenyl)bismuthine: Contains three methoxy groups on each phenyl ring.

Uniqueness

Tris(2-methoxyphenyl)bismuthine is unique due to the presence of methoxy groups at the ortho position, which influences its electronic properties and reactivity. This structural feature distinguishes it from other organobismuth compounds and contributes to its specific applications in research and industry .

Properties

IUPAC Name

tris(2-methoxyphenyl)bismuthane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H7O.Bi/c3*1-8-7-5-3-2-4-6-7;/h3*2-5H,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWRGMGLLNCHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1[Bi](C2=CC=CC=C2OC)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370098
Record name Tris(2-methoxyphenyl)bismuthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83724-41-8
Record name Tris(2-methoxyphenyl)bismuthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(2-methoxyphenyl)bismuthine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of discovering a new polymorph of Tris(2-methoxyphenyl)bismuthine?

A: The identification of a new polymorph for this compound through NQRS and XRD [] is significant for several reasons:

    Q2: How does the new polymorph of this compound differ from the known form in terms of its crystal structure?

    A: The research highlights distinct differences in crystal structures between the newly discovered polymorph and the previously known form []:

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